4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Overview
Description
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a liquid at room temperature . The compound has a molecular weight of 170.25 . The InChI code for the compound is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 .Scientific Research Applications
Antihypertensive Applications
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been researched for their potential antihypertensive properties. For example, specific derivatives in this category have shown significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Treating Chronic Kidney Diseases
This compound has been identified as a potential orally active agent for treating chronic kidney diseases. Certain derivatives exhibit excellent soluble epoxide hydrolase (sEH) inhibitory activity and bioavailability, which is significant for managing chronic kidney conditions (Kato et al., 2014).
Catalyst-Free Synthesis of Spiro Heterocycles
The compound has been utilized in the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles. This method is significant for producing high yields of diazaspiro compounds within a short reaction time, which is valuable in various chemical synthesis processes (Aggarwal et al., 2014).
Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists
Derivatives of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual ligands for sigma-1 receptor and µ-opioid receptor, showing potential in the treatment of pain with reduced side effects (García et al., 2019).
Bioactivity in Various Disorders
Compounds containing 1,9-diazaspiro[5.5]undecanes, a related structure, have shown potential for the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. This highlights the versatile bioactivity of compounds in this chemical class (Blanco‐Ania et al., 2017).
Photophysical Studies and TDDFT Calculations
Photophysical studies and solvatochromic analysis, along with Time-Dependent Density Functional Theory (TDDFT) calculations, have been conducted on diazaspiro compounds. This research is essential for understanding the electronic properties and potential applications in optoelectronics (Aggarwal & Khurana, 2015).
Synthesis of CCR5 Antagonists
Research has been conducted on 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists, highlighting the potential of these compounds in antiviral therapies, particularly in the context of diseases mediated by the CCR5 receptor (Yang et al., 2009).
Electrochemical Properties
The electrochemical properties of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been explored in non-aqueous media, contributing to the understanding of the redox behavior of these compounds, which is relevant in various chemical and electrochemical applications (Abou-Elenien et al., 1991).
Safety and Hazards
The safety information for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .
Future Directions
While specific future directions for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are not mentioned in the available resources, related compounds such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been studied for their potential as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This suggests potential future research directions in the area of pharmacology.
properties
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCLIDEUSKTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.